molecular formula C17H21Cl2N3 B13495845 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13495845
M. Wt: 338.3 g/mol
InChI Key: JEERHXPGFHYWSF-UHFFFAOYSA-N
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Description

2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the condensation of 2,3-dimethylbenzaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethan-1-amine side chain. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2’,5’-dimethyl-: A simpler compound with a similar aromatic structure.

    2,5-Dimethylacetophenone: Another related compound with similar functional groups.

Uniqueness

2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific benzimidazole core and the presence of the ethan-1-amine side chain. This structure imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H21Cl2N3

Molecular Weight

338.3 g/mol

IUPAC Name

2-[6-(2,3-dimethylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H19N3.2ClH/c1-11-4-3-5-14(12(11)2)13-6-7-15-16(10-13)20-17(19-15)8-9-18;;/h3-7,10H,8-9,18H2,1-2H3,(H,19,20);2*1H

InChI Key

JEERHXPGFHYWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC3=C(C=C2)N=C(N3)CCN)C.Cl.Cl

Origin of Product

United States

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